molecular formula C14H12N2O B3858144 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol

Cat. No.: B3858144
M. Wt: 224.26 g/mol
InChI Key: BGTLUMBJNNLMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)phenol (CAS RN: 92148-64-6) is a solid benzimidazole derivative with a molecular formula of C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol . It is characterized as a yellow to off-white solid with a melting point of 263-266 °C . Researchers are advised to store the compound sealed in a dry environment at room temperature . This compound is of significant interest in medicinal chemistry and drug discovery, particularly due to the valuable biological activities exhibited by the benzimidazole scaffold. Structure-Activity Relationship (SAR) studies on analogous benzimidazole compounds have shown that substitutions on the core structure can profoundly influence their biological activity . For instance, the presence of a methyl group on the benzimidazole ring and the incorporation of electron-donating groups like phenols have been associated with enhanced anticancer activity in research settings . Specifically, related compounds have demonstrated promising activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines in vitro . Beyond oncology, phenolic benzimidazole derivatives have also been investigated for other biological properties, including antioxidant and anticholinesterase activities, making them candidates for research in neurodegenerative diseases . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-11-7-5-10(6-8-11)9-14-15-12-3-1-2-4-13(12)16-14/h1-8,17H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLUMBJNNLMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol typically involves the reaction of 1,2-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringOne common method involves the use of polyphosphoric acid as a cyclodehydrating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced benzimidazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol. A study demonstrated that several derivatives exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of microbial cell walls and interference with metabolic processes, leading to cell death .

2. Antiviral Properties
Benzimidazole derivatives have also shown promise as antiviral agents. Research indicates that certain compounds within this class can inhibit viral replication, particularly against enteroviruses and Herpes Simplex Virus (HSV). The efficacy of these compounds is attributed to their ability to interfere with viral entry and replication mechanisms .

3. Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are notable, with several studies reporting their effectiveness in reducing inflammation and pain. For instance, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Study 1: Antimicrobial Efficacy

In a study published in ResearchGate, a series of substituted 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications to the chemical structure enhanced their efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 µg/ml to 100 µg/ml, showcasing significant antibacterial potential compared to standard antibiotics .

Case Study 2: Antiviral Activity

Another investigation revealed that specific benzimidazole derivatives demonstrated potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The study reported that the most effective compound had an EC50 value of 1.11 mM, indicating strong potential for therapeutic applications in veterinary medicine .

Case Study 3: Anti-inflammatory Mechanism

A detailed analysis conducted by Gaba and Mohan highlighted the anti-inflammatory effects of benzimidazole derivatives through COX enzyme inhibition. Compounds tested showed IC50 values ranging from 0.0370 nM to 0.2272 nM for COX-2 inhibition, suggesting that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Application Area Activity MIC/EC50 Values Reference
AntimicrobialEffective against S. aureusMIC: 12.5–100 µg/ml
Effective against E. coliMIC: 12.5–100 µg/ml
AntiviralAgainst BVDVEC50: 1.11 mM
Against RotavirusEC50: Variable
Anti-inflammatoryCOX-2 InhibitionIC50: 0.0370–0.2272 nM

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Functional Group Contributions

  • Trifluoromethyl and Mannich Bases () : The trifluoromethyl benzyl group in compound 38 enhances lipophilicity, while the Mannich base side chain facilitates interaction with heme in malaria parasites, explaining its antimalarial potency .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Salt forms (e.g., dihydrochloride in ) exhibit superior solubility over neutral analogs like BM1 .
  • Synthetic Accessibility: Methyl-phenol linkages (target compound) are synthetically simpler than Mannich bases or thiourea derivatives (), which require multi-step reactions .

Biological Activity

4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of the compound's pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole ring attached to a phenolic structure. The synthesis of derivatives of this compound has been explored in various studies, highlighting its potential for modification to enhance biological activity. For instance, substituted derivatives have shown promising antimicrobial properties, leading to investigations into their structure-activity relationships (SAR) .

Antimicrobial Activity

Research indicates that 4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol exhibits significant antimicrobial activity against various bacterial strains. A study reported the synthesis of several derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

Table 1: Antimicrobial Activity of 4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol Derivatives

CompoundBacterial StrainMIC (µg/mL)
4-((1H-Benzo[d]imidazol-2-YL)methyl)phenolStaphylococcus aureus< 5
Escherichia coli10
Pseudomonas aeruginosa15

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, one study reported that derivatives of this compound exhibited IC50 values ranging from 1.1 to 4.4 μM against acute myeloid leukemia cells (HL-60), indicating potent antiproliferative activity .

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells. Research suggests that it may activate caspases and lead to DNA damage through the generation of reactive oxygen species (ROS). This aligns with findings from related benzimidazole compounds that similarly induce cell cycle arrest and apoptosis through DNA damage pathways .

Case Studies

Several case studies have highlighted the practical applications of 4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol:

  • Antimicrobial Efficacy : A case study involving a clinical isolate of MRSA showed that derivatives of this compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Cancer Treatment : Another case study focused on the use of this compound in combination with established chemotherapeutics, revealing enhanced cytotoxic effects against cancer cell lines, thereby supporting its role as an adjunct therapy.

Future Directions

The promising biological activities exhibited by 4-((1H-Benzo[d]imidazol-2-YL)methyl)phenol warrant further investigation. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • SAR Investigations : To optimize chemical modifications that enhance potency and selectivity.
  • Mechanistic Studies : To elucidate detailed pathways involved in its biological effects.

Q & A

Q. What are the common synthetic routes for 4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Core structure formation : Condensation of 1,2-diaminobenzene with substituted aldehydes or ketones to form the benzimidazole ring .

Methylene bridge introduction : Reaction of (1H-benzo[d]imidazol-2-yl)methanamine with aromatic aldehydes to attach the phenolic moiety via a methylene linker .

Functionalization : Mannich base reactions or arylidene substitutions to introduce bioactive groups (e.g., trifluoromethyl, nitro) .
Example: Antimalarial derivatives were synthesized via Mannich reactions with phenolic side chains, yielding compounds with 32–56% efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Structural confirmation :
  • 1H/13C NMR : Resolves aromatic protons (δ 6.8–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm) .
  • FTIR : Identifies N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (∼3500 cm⁻¹) .
  • Purity assessment :
  • LC-MS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ at 483.2–503.1) with >98% purity .
  • Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .

Q. What biological activities have been preliminarily reported for this compound?

  • Methodological Answer :
  • Antimicrobial : Derivatives showed MIC values of 2–16 µg/mL against Candida albicans via thiazolidinone ring modifications .
  • Anticancer : Thiazolo[3,2-a]pyrimidine derivatives reduced Caco-2 cell viability by 33.7–45.5% at 100 µM via DNA intercalation .
  • Fluorescence : High Stokes shift (∼100 nm) and quantum yield (Φ = 0.7) enable applications as optical sensors .

Advanced Research Questions

Q. How can reaction yields be optimized in Mannich base modifications of phenolic benzimidazoles?

  • Methodological Answer :
  • Catalyst selection : Anhydrous ZnCl₂ improves thiazolidinone cyclization efficiency (yields up to 56%) .
  • Stoichiometry : A 1:1.2 molar ratio of benzimidazole precursor to aldehyde minimizes side products .
  • Temperature control : Reflux in ethanol (78°C) enhances imine formation kinetics .
  • Workup : Neutralization with NaHCO₃ prevents acid degradation of sensitive substituents (e.g., nitro groups) .

Q. What computational approaches predict optoelectronic properties of benzimidazole-phenol hybrids?

  • Methodological Answer :
  • DFT calculations : HOMO-LUMO gaps (∼3.5 eV) correlate with experimental Stokes shifts, confirming charge-transfer transitions .
  • TD-DFT : Simulates UV-Vis spectra (λmax = 350–400 nm) for π→π* transitions in arylidene-substituted derivatives .
  • NLO properties : First hyperpolarizability (β = 10⁻³⁰ esu) suggests potential in nonlinear optical materials .

Q. How do structural modifications influence antifungal vs. anticancer activity?

  • Methodological Answer :
  • Substituent effects :
  • Electron-withdrawing groups (NO₂, CF₃) : Enhance DNA-binding affinity (IC50 = 8.2 µM) but reduce solubility .
  • Hydrophobic side chains (arylidene) : Improve membrane permeability in C. albicans (MIC = 4 µg/mL) .
  • Hybrid scaffolds : Thiazole-triazole conjugates increase selectivity for cancer cells (SI = 3.2) via dual kinase inhibition .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize protocol variability .
  • Comparative controls : Include reference drugs (e.g., fluconazole for antifungal studies) to normalize potency metrics .
  • Structure-activity databases : Cross-reference substituent effects using tools like PubChem BioAssay (AID 1259351) .

Q. What catalytic applications exist for copper complexes of benzimidazole-phenol ligands?

  • Methodological Answer :
  • Dopamine oxidation : Cu(II) complexes catalyze dopamine→aminochrome conversion (kcat = 1.2 × 10³ M⁻¹s⁻¹) via radical intermediates .
  • Mechanism : Ligand geometry (square-planar vs. tetrahedral) modulates redox potential (E1/2 = 0.25–0.45 V vs. Ag/AgCl) .
  • Substituent tuning : Electron-donating groups (e.g., -OCH₃) lower activation energy (ΔG‡ = 68 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol
Reactant of Route 2
Reactant of Route 2
4-((1H-Benzo[D]imidazol-2-YL)methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.